Product packaging for Dibehenyldimonium methosulfate(Cat. No.:CAS No. 89004-51-3)

Dibehenyldimonium methosulfate

Cat. No.: B12705811
CAS No.: 89004-51-3
M. Wt: 774.4 g/mol
InChI Key: SUJJVADBDGTKJX-UHFFFAOYSA-M
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Description

Contextualization within the Broad Class of Quaternary Ammonium (B1175870) Compounds (QACs)

Quaternary ammonium compounds are a large and versatile class of organic compounds characterized by a central, positively charged nitrogen atom bonded to four organic groups, which can be alkyl or aryl groups. mdpi.comwikipedia.org This permanent positive charge, independent of the pH of the solution, is a defining feature of QACs and underpins their diverse applications. wikipedia.org

The scientific exploration of QACs dates back to the early 20th century. In 1916, Jacobs and his colleagues were among the first to investigate the germicidal properties of quaternary salts derived from hexamethylenetetramine, establishing a relationship between chemical structure and bactericidal activity. frontiersin.org A pivotal moment in QAC research occurred in 1935 with Gerhard Domagk's discovery of benzalkonium chloride (BAC). frontiersin.orgmdpi.com Domagk found that QACs with at least one long alkyl chain possessed potent microbicidal properties. frontiersin.org This discovery was a significant step that propelled the commercial application of QACs. biomedpharmajournal.org Subsequently, in 1947, BAC became the first QAC to be approved by the U.S. Environmental Protection Agency (EPA). frontiersin.orgmdpi.com Since then, the field has expanded dramatically, with a significant increase in research, particularly in recent years. For instance, over 700 articles on QACs were published in 2020 alone, reflecting their growing importance and the continued interest in developing new derivatives. nih.govnih.govmass.gov

YearKey DevelopmentSignificance
1916 Discovery of germicidal activity in hexamethylenetetramine quaternary salts. frontiersin.orgFirst established the link between QAC structure and antimicrobial action. frontiersin.org
1935 Gerhard Domagk discovers benzalkonium chloride (BAC). frontiersin.orgmdpi.comIdentified the importance of a long alkyl chain for microbicidal activity and paved the way for commercial use. frontiersin.orgbiomedpharmajournal.org
1947 Benzalkonium chloride (BAC) approved by the U.S. EPA. frontiersin.orgmdpi.comMarked the official recognition and widespread application of QACs as antimicrobial agents. frontiersin.orgmdpi.com

The vast structural diversity of QACs allows for their classification into several categories based on the number of quaternary nitrogen atoms and the nature of the organic substituents. nih.govnih.gov

Mono-QACs : These compounds contain a single quaternary nitrogen atom. nih.govuzhnu.uz.ua Benzalkonium chloride is a classic example of a mono-QAC. mdpi.com

Bis-QACs : Also known as gemini (B1671429) QACs, these feature two quaternary nitrogen atoms, typically separated by a spacer group. nih.govmdpi.com

Multi- and Poly-QACs : These are more complex structures containing multiple quaternary nitrogen atoms, either as distinct units within a larger molecule (multi-QACs) or as repeating units in a polymer chain (poly-QACs). nih.govresearchgate.net

Dibehenyldimonium methosulfate falls under the specific category of dialkyl quaternized ammonium salts . google.com This classification signifies that two of the four organic groups attached to the nitrogen atom are long alkyl chains. google.comnih.gov In the case of this compound, these are behenyl chains, which are saturated C22 alkyl groups. The other two substituents are typically smaller alkyl groups, such as methyl groups. nih.gov

Structural TypeDescriptionExample
Mono-QAC Contains one quaternary nitrogen atom. nih.govuzhnu.uz.uaBenzalkonium Chloride mdpi.com
Bis-QAC Contains two quaternary nitrogen atoms. nih.govmdpi.comGemini Surfactants mdpi.com
Poly-QAC Contains multiple quaternary nitrogen atoms in a polymeric structure. researchgate.netPolymeric Quaternary Ammonium Compounds researchgate.net
Dialkyl Quaternized Ammonium Salt Two long alkyl chains and two smaller alkyl groups attached to the nitrogen. google.comnih.govThis compound nih.gov

The functionality of a QAC is profoundly influenced by two key structural features: the length of its alkyl chains and the identity of its counterion (anion).

Alkyl Chain Length: The length of the alkyl chain(s) is a critical determinant of a QAC's properties. acs.orgmdpi.com For many applications, a long alkyl chain, typically of at least eight to ten carbon atoms, is essential. mdpi.comnih.gov This hydrophobic chain facilitates the interaction of the QAC with cell membranes and surfaces. acs.org Research has shown that increasing the alkyl chain length can enhance antimicrobial activity, although there is often an optimal length beyond which effectiveness may decrease, a phenomenon known as the "cutoff effect". acs.orgnih.gov For example, some studies have found that C12-C14 homologues of benzalkonium chloride exhibit strong bactericidal effects, while longer chains (C16, C18) may show more variable activity. nih.govjst.go.jp The very long C22 behenyl chains in this compound contribute significantly to its specific conditioning and surface-active properties. themestizamuse.com

Anion Identity: The anion associated with the quaternary ammonium cation, while often considered biologically inactive, plays a crucial role in modifying the physical properties of the compound, such as solubility. nih.govuzhnu.uz.uapjoes.com While common QACs often use halide anions like chloride or bromide, other counterions can be selected to impart specific characteristics. mdpi.comnih.gov For instance, methosulfate (methyl sulfate) as a counterion can enhance water solubility compared to halides and is often preferred in cosmetic formulations. The choice of anion can also influence the stability and formulation compatibility of the QAC. google.com

This compound: Chemical Identity and Academic Significance

This compound is a distinct QAC that possesses unique structural features, setting it apart for specific applications and research interest.

The chemical identity of this compound is defined by its specific cationic structure and its associated anion. The cation is a dibehenyldimethylammonium ion, and the anion is methosulfate .

Long Alkyl Chains : The most striking feature of the cation is the presence of two behenyl groups. A behenyl group is a long, saturated alkyl chain with 22 carbon atoms (C22). themestizamuse.com These exceptionally long chains contribute to the compound's pronounced conditioning effects and its affinity for surfaces like hair and skin.

Dialkyl Dimethyl Structure : The central nitrogen atom is bonded to two behenyl chains and two methyl groups, creating the dibehenyldimethylammonium cation ([C₂₂H₄₅]₂N(CH₃)₂⁺). nih.gov

Methosulfate Counterion : The positive charge of the quaternary ammonium cation is balanced by a methosulfate (CH₃SO₄⁻) anion. nih.govncats.io As noted, this counterion generally imparts greater water solubility and is often considered milder than halide anions.

The combination of these features results in a molecule with a high molecular weight and a distinctly amphiphilic character, with a large, nonpolar component from the dual behenyl chains and a polar, cationic head.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C46H96N.CH3O4S<br>C47H99NO4S B12705811 Dibehenyldimonium methosulfate CAS No. 89004-51-3

Properties

CAS No.

89004-51-3

Molecular Formula

C46H96N.CH3O4S
C47H99NO4S

Molecular Weight

774.4 g/mol

IUPAC Name

di(docosyl)-dimethylazanium;methyl sulfate

InChI

InChI=1S/C46H96N.CH4O4S/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-47(3,4)46-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;1-5-6(2,3)4/h5-46H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

SUJJVADBDGTKJX-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCCCCCCCCCC.COS(=O)(=O)[O-]

Origin of Product

United States

Surface Chemistry and Colloidal Science of Dibehenyldimonium Methosulfate

Amphiphilic Character and Self-Assembly Phenomena

The defining characteristic of Dibehenyldimonium Methosulfate is its amphiphilic nature, possessing both a water-loving (hydrophilic) polar head group and water-fearing (hydrophobic) nonpolar tails. This dual character drives its tendency to migrate to interfaces and to self-assemble into organized aggregates in solution to minimize the unfavorable contact between its hydrophobic chains and water.

Surfactants in an aqueous solution exist as individual molecules, or monomers, at low concentrations. As the concentration increases, they adsorb at interfaces, such as the air-water or solid-liquid interface. Once the interfaces are saturated, a phenomenon known as micellization occurs, where the surfactant monomers aggregate to form structures called micelles. In a typical micelle formed in water, the hydrophobic tails are sequestered in the core of the aggregate, away from the water, while the hydrophilic head groups form a shell on the outer surface, remaining in contact with the aqueous environment.

However, double-chain cationic surfactants often exhibit more complex aggregation behavior compared to their single-chain counterparts. Due to the significant steric hindrance and volume of the two long alkyl chains, they may preferentially form bilayer structures, such as vesicles or lamellar phases, rather than spherical micelles. Double-chain ionic surfactants are generally not very soluble in water, which can make traditional micelle formation less favorable.

The critical micelle concentration (CMC) is a fundamental property of a surfactant, defined as the specific concentration at which micelles begin to form in the bulk solution. Below the CMC, the surfactant primarily exists as monomers, and properties of the solution like surface tension change significantly with concentration. Above the CMC, the surface tension remains relatively constant, and any additional surfactant added to the system predominantly forms micelles. The CMC is a key indicator of a surfactant's efficiency; a lower CMC value signifies that less surfactant is needed to saturate interfaces and form micelles.

The CMC can be determined experimentally by monitoring a physical property of the surfactant solution that shows an abrupt change in its concentration dependence at the point of micellization. Common techniques include:

Tensiometry : Measures the surface tension of the solution as a function of surfactant concentration. The CMC is identified as the point where the surface tension plateaus.

Conductivity Measurements : Applicable to ionic surfactants, this method relies on the change in the molar conductivity of the solution. The mobility of surfactant molecules decreases when they aggregate into micelles, leading to a change in the slope of the conductivity versus concentration plot.

Fluorescence Spectroscopy : Utilizes fluorescent probes that partition into the hydrophobic micellar core, causing a detectable change in their fluorescence spectrum.

Table 1: Comparative Critical Micelle Concentration (CMC) of Cationic Surfactants with Varying Alkyl Chain Lengths.

This table illustrates the general principle that the CMC of alkyltrimethylammonium bromide surfactants decreases significantly as the length of the hydrophobic alkyl chain increases. This trend suggests that this compound, with its two C22 chains, would have an extremely low CMC.

Cationic SurfactantAlkyl Chain LengthCMC (mol/L) at 25°C
Decyltrimethylammonium bromideC100.065
Dodecyltrimethylammonium bromide (DTAB)C120.016
Tetradecyltrimethylammonium bromide (TTAB)C140.0037
Hexadecyltrimethylammonium bromide (CTAB)C160.00092
Data sourced from references.

Adsorption and Interfacial Dynamics

The behavior of this compound at interfaces is crucial to its function. Its amphiphilic structure drives it to accumulate at the boundaries between different phases, such as solid-liquid and air-water interfaces, thereby altering the properties of these interfaces.

The adsorption of cationic surfactants onto solid surfaces from an aqueous solution is a key process in applications like fabric softening, mineral flotation, and formulation of personal care products. The mechanism of adsorption is highly dependent on the surface charge of the solid (adsorbent) and the surfactant concentration.

For negatively charged surfaces (e.g., silica, clays, many textile fibers in water), the adsorption process for a cationic surfactant like this compound typically occurs in stages:

Electrostatic Attraction : At very low concentrations, individual surfactant cations are attracted to the oppositely charged surface sites, leading to adsorption of monomers.

Surface Aggregation : As the concentration of the surfactant on the surface increases, the hydrophobic tails of the adsorbed molecules begin to associate with each other through van der Waals forces. This cooperative process leads to the formation of surface aggregates, often called hemimicelles or admicelles. This hydrophobic interaction is the primary driving force for the sharp increase in adsorption observed beyond the initial electrostatic region.

Bilayer Formation : At concentrations approaching and exceeding the CMC, a second layer of surfactant can adsorb with the hydrophobic tails facing inward toward the first layer and the cationic head groups oriented toward the bulk aqueous solution. This process can reverse the original surface charge from negative to positive.

The two long behenyl chains of this compound would contribute to strong hydrophobic interactions, promoting robust surface aggregation and the formation of dense adsorbed layers.

Cationic surfactants are widely used as stabilizing agents in the synthesis and dispersion of nanoparticles. A stable colloidal dispersion requires that the attractive van der Waals forces between particles are overcome by repulsive forces, preventing aggregation. This compound can impart stability to nanoparticles through two primary mechanisms:

Electrostatic Stabilization : The cationic head groups of the surfactant adsorb onto the surface of the nanoparticles. This creates a net positive surface charge, which is quantified by the zeta potential. When the zeta potential is sufficiently high (typically > |30| mV), the resulting electrostatic repulsion between the similarly charged particles is strong enough to prevent them from aggregating.

Steric Stabilization : The long, bulky behenyl chains of the adsorbed surfactant molecules extend into the surrounding medium. When two particles approach each other, these hydrocarbon chains create a physical barrier that prevents direct contact, a phenomenon known as steric hindrance.

The combination of these effects makes this compound a potentially effective stabilizer for various nanoparticle systems. Cationic surfactants have been shown to be efficient stabilizers for metallic nanoparticles, such as those made of silver or gold, by binding to the particle surface and creating a significant stabilizing effect.

Table 2: Typical Zeta Potential Values for Nanoparticles Stabilized by Cationic Surfactants.

This table shows representative zeta potential values for nanoparticles stabilized with various cationic surfactants. The strong positive values indicate the formation of a cationic surface layer that provides electrostatic stability, a role that this compound would also be expected to perform effectively.

Nanoparticle SystemCationic Surfactant StabilizerApproximate Zeta Potential (mV)
Silver NanoparticlesGemini (B1671429) Surfactant (12-s-12 type)+58
Gold NanoparticlesGemini Surfactant (12-4-12 type)+35 to +80
Palladium NanodisksCetyltrimethylammonium Bromide (CTAB)Positive (qualitative)
Data sourced from references.

Like all surfactants, this compound is highly active at the air-water interface. Water has a high surface tension due to the strong cohesive hydrogen bonding network between its molecules. When this compound is added to water, its amphiphilic molecules spontaneously adsorb at the surface. The hydrophobic behenyl tails orient themselves toward the air, away from the water, while the hydrophilic cationic head groups remain in the aqueous phase.

This accumulation of surfactant molecules at the interface disrupts the cohesive energy of the water surface, leading to a significant reduction in surface tension. The ability of a surfactant to lower surface tension is a measure of its effectiveness. The process continues until the surface becomes saturated with surfactant molecules, which typically occurs at the CMC. Beyond this point, further addition of the surfactant results in micelle formation in the bulk with little to no further decrease in surface tension. The presence of two long hydrophobic chains in this compound suggests it would be particularly effective at packing at the interface and reducing surface tension.

Formation of Ordered Liquid Crystal Systems in this compound Compositions

This compound, a cationic surfactant characterized by its dual long hydrocarbon chains, is instrumental in the formation of ordered liquid crystal systems. This behavior is most pronounced in aqueous environments, especially when combined with other amphiphilic molecules. The self-assembly of these molecules into structured arrangements is fundamental to the functional properties of this compound in various applications, particularly in the cosmetic and personal care industries. The primary driving force for the formation of these systems is the minimization of thermodynamically unfavorable interactions between the hydrophobic tails of the surfactant and the surrounding aqueous phase.

In aqueous dispersions, particularly when formulated with a co-surfactant such as a fatty alcohol (e.g., cetearyl alcohol, behenyl alcohol), this compound molecules organize into bilayer structures. aps.orggithub.io These individual bilayers then stack upon one another to form a multilamellar arrangement, creating what is known as a lamellar gel network (LGN). ulprospector.comswiftcraftymonkey.blog This intricate network of crystalline lamellar phases has the capacity to entrap significant amounts of water, resulting in a substantial increase in viscosity and the formation of a stable, cream-like consistency. ulprospector.com

The generation of these liquid crystalline structures is a critical aspect of the performance of products such as hair conditioners and skin creams. elchemy.comdamiannsorganics.com The lamellar network not only provides a stable framework for the formulation but also imparts a desirable shear-thinning rheological profile. researchgate.net This characteristic rheology means that the product maintains a high viscosity in its container but flows easily when subjected to the shear stress of application.

The predominant liquid crystal phase formed by this compound in conjunction with fatty alcohols is the lamellar gel (Lβ) phase, often referred to as the alpha-gel phase within the cosmetics industry. ulprospector.comresearchgate.net In this ordered phase, the hydrocarbon chains of both the cationic surfactant and the fatty alcohol are in a crystalline, tightly packed state within the bilayers. ulprospector.com With the application of heat, this rigid gel structure can undergo a transition to a more fluid lamellar (Lα) phase, where the hydrocarbon chains become disordered and adopt a molten-like state. aps.org This temperature-dependent phase transition is a key consideration in the manufacturing processes of cosmetic emulsions.

The following table outlines the key components involved in the creation of lamellar gel networks incorporating this compound:

ComponentChemical Name(s)Role in Liquid Crystal Formation
Cationic SurfactantThis compoundPrimary surfactant responsible for bilayer formation.
Fatty AlcoholCetearyl Alcohol, Stearyl Alcohol, Cetyl Alcohol, Behenyl AlcoholCo-surfactant that enhances the stability of the lamellar structure.
Aqueous PhaseWaterThe solvent medium that becomes immobilized within the gel network.

The physical properties of the final liquid crystalline gel are highly contingent on the specific ratio of the cationic surfactant to the fatty alcohol, as well as the total concentration of these amphiphiles in the aqueous phase.

PropertyInfluence of Increasing this compound/Fatty Alcohol Concentration
ViscosityA significant increase is observed.
StabilityThe stability of the emulsion is enhanced due to the robust network formation.
TextureThe formulation becomes progressively thicker and develops a creamier feel.

Rheological studies of these systems consistently show a high degree of shear-thinning behavior and the presence of a notable yield stress, which are defining characteristics of well-structured lamellar gel networks. researchgate.net These rheological properties are fundamental to the successful application of this compound in cosmetic formulations, as they deliver the desired product texture and performance attributes.

Structure Activity Relationships in Dibehenyldimonium Methosulfate Analogues

Quantitative Structure-Activity Relationship (QSAR) Analysis of Long-Chain Quaternary Ammonium (B1175870) Compounds

Quantitative Structure-Activity Relationship (QSAR) is a computational and mathematical modeling approach used to predict the biological activity or properties of chemical compounds based on their molecular structures. fiveable.melongdom.org For long-chain quaternary ammonium compounds (QACs), QSAR models are developed to correlate specific structural features with their functional performance, such as conditioning effectiveness, antimicrobial activity, or toxicity.

The fundamental principle of QSAR is that the structure of a molecule determines its activity. fiveable.me By analyzing a dataset of related compounds with known activities, mathematical models can be built to identify the key molecular descriptors that govern their performance. longdom.org These descriptors can include physicochemical properties like hydrophobicity, electronic properties, and steric parameters. longdom.org

While specific QSAR studies on Dibehenyldimonium Methosulfate are not extensively documented in publicly available literature, the general principles derived from QSAR analyses of other long-chain QACs are applicable. For instance, QSAR studies on various QACs have highlighted the importance of the length and branching of the alkyl chains, as well as the nature of the quaternary nitrogen headgroup, in determining their biological and physicochemical behavior. researchgate.netnih.gov These models can be used to predict the efficacy of new QACs, thereby streamlining the research and development process by prioritizing the synthesis of compounds with the most promising predicted activities. fiveable.me

Table 1: Key Molecular Descriptors in QSAR Models for Quaternary Ammonium Compounds

Descriptor CategorySpecific DescriptorsRelevance to Activity
Hydrophobicity LogP (octanol-water partition coefficient), Alkyl chain lengthInfluences interaction with non-polar surfaces, membrane penetration, and surface activity.
Electronic Properties Partial atomic charges, Dipole momentGoverns electrostatic interactions with charged surfaces and biological targets.
Steric/Topological Properties Molecular weight, Molecular volume, Shape indicesAffects how the molecule fits into active sites or adsorbs onto surfaces.

This table provides a generalized overview of descriptor categories used in QSAR modeling of QACs.

Impact of Alkyl Chain Length on Functional Efficacy

The length of the alkyl chains is a critical determinant of the functional efficacy of QACs, significantly influencing properties like surface activity and colloidal behavior. nih.govnih.gov In the case of this compound, the presence of two long behenyl (C22) chains is central to its performance as a conditioning agent.

Generally, as the alkyl chain length increases, the hydrophobicity of the QAC molecule increases. nih.gov This enhanced hydrophobicity leads to a greater tendency to adsorb at interfaces, such as the air-water interface or the surface of hair fibers, resulting in improved surface activity. mdpi.com This is a key attribute for conditioning agents, as it allows them to form a smoothing film on the hair cuticle.

Research on various QACs has demonstrated that functional efficacy, such as antimicrobial or conditioning performance, often increases with alkyl chain length up to an optimal point, typically between C12 and C18. nih.govacs.org Beyond this optimal length, the efficacy may plateau or even decrease. This decline can be attributed to several factors, including reduced water solubility and potential steric hindrance from the long chains, which might curl or bend, shielding the positively charged headgroup and hindering its interaction with negatively charged surfaces. nih.gov However, for hair conditioning, longer chains like those in this compound are valued for the substantive and lubricious film they form on the hair.

The presence of double alkyl chains, as in this compound, can further enhance surface activity and micelle-forming capabilities compared to their single-chain counterparts. mdpi.com This dual-chain structure contributes to a lower critical micelle concentration (CMC), meaning they are more efficient at forming aggregates in solution, which is relevant to their behavior in formulated products. mdpi.com

Table 2: Influence of Alkyl Chain Length on Properties of Quaternary Ammonium Compounds

Alkyl Chain LengthGeneral Effect on Surface ActivityGeneral Effect on Conditioning Performance
Short (C8-C10)Lower surface activityLess effective conditioning
Medium (C12-C18)Optimal surface activity for many applicationsStrong conditioning and antimicrobial effects nih.gov
Long (>C18)May decrease in some applications due to solubility limits and steric effects nih.govProvides significant substantivity and smoothing for hair nih.gov

This table illustrates general trends observed for QACs. Optimal chain length can vary depending on the specific application and molecular structure.

Influence of Quaternary Nitrogen Headgroup Architecture on Performance

The architecture of the quaternary nitrogen headgroup is fundamental to the performance of cationic surfactants like this compound. mdpi.com This positively charged group is the primary driver for the molecule's adsorption onto negatively charged surfaces, such as damaged areas of the hair cuticle. researchgate.netnih.gov

The primary interaction is electrostatic, where the cationic nitrogen headgroup binds to anionic sites on the hair surface, which are more prevalent in damaged hair. researchgate.netnih.gov This deposition neutralizes the negative charges, reducing static electricity and frizz. nih.gov The attached hydrophobic alkyl chains then orient away from the surface, forming a thin, lubricating film that smooths the cuticle, enhances shine, and improves combability. nih.gov

The performance of hair conditioners is related to the carbon chain length of the quaternary ammonium salt's hydrophobic chains; as the carbon chain length increases, the water solubility of the alkyl quaternary ammonium salt cations decreases, which can lead to increased thickening and conditioning performance. monsachemical.com

Role of Counterion Identity in Modulating Solubility and Systemic Behavior

In any quaternary ammonium salt, the positively charged nitrogen cation is accompanied by a negatively charged counterion, or anion. wikipedia.org In this compound, this counterion is methosulfate (CH₃SO₄⁻). The identity of the counterion plays a significant role in modulating the physicochemical properties of the compound, particularly its solubility and behavior in formulations. nih.gov

When comparing Behentrimonium Methosulfate to Behentrimonium Chloride, two closely related conditioning agents, the methosulfate version is often considered milder and can create a more stable emulsion in formulations. ases.indifferencebetween.com The methosulfate counterion can contribute to a softer, less irritating product profile compared to its chloride counterpart. ases.in It also often requires a stabilizing agent like a fatty alcohol (e.g., Cetearyl Alcohol) to form a stable emulsion in hair care products. themestizamuse.comspecialchem.com This interaction is crucial for building the lamellar gel network structure characteristic of many cream conditioners, which contributes to their viscosity and product texture. mdpi.com

Table 3: Comparison of Common Counterions in Conditioning Agents

CounterionChemical FormulaCommon Associated CationKey Characteristics in Formulations
Methosulfate CH₃SO₄⁻Behentrimonium, DibehenyldimoniumConsidered milder, often used with fatty alcohols to create stable emulsions. ases.inthemestizamuse.com
Chloride Cl⁻Behentrimonium, CetrimoniumStrong conditioning, may not require a separate stabilizer. differencebetween.com
Bromide Br⁻CetrimoniumSimilar to chloride, though less common in hair care.

This table provides a comparative overview of common counterions and their general influence on the properties of conditioning agents.

Advanced Analytical and Spectroscopic Characterization of Dibehenyldimonium Methosulfate

Spectroscopic Techniques for Structural Elucidation (e.g., Fourier Transform Infrared Spectroscopy, Mass Spectrometry)

Spectroscopic methods are indispensable for confirming the molecular structure of Dibehenyldimonium Methosulfate.

Fourier Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound, the infrared spectrum would exhibit characteristic absorption bands corresponding to its different structural components. The long behenyl (C22) alkyl chains would be identified by strong C-H stretching vibrations typically observed in the 2850-2960 cm⁻¹ region. Bending vibrations for these methylene (B1212753) (-CH₂-) and methyl (-CH₃) groups would appear around 1470 cm⁻¹ and 1380 cm⁻¹, respectively.

The presence of the quaternary ammonium (B1175870) group, the cationic head of the molecule, is more subtle to detect directly but its influence on adjacent bonds can be observed. The methyl groups attached to the nitrogen would also contribute to the C-H stretching and bending regions. The methosulfate (CH₃SO₄⁻) counter-ion would display characteristic strong and broad absorption bands for the S=O stretching vibrations, typically in the 1200-1300 cm⁻¹ region, and S-O stretching vibrations around 1000-1100 cm⁻¹.

Table 1: Expected FTIR Absorption Bands for this compound
Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
2915 - 2925Asymmetric C-H Stretching-CH₂- (Alkyl Chains)
2845 - 2855Symmetric C-H Stretching-CH₂- (Alkyl Chains)
~1470C-H Bending (Scissoring)-CH₂-
~1250Asymmetric S=O StretchingMethosulfate (SO₄)
~1060Symmetric S-O StretchingMethosulfate (SO₄)

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, confirming its identity. Due to the ionic and non-volatile nature of this quaternary ammonium salt, soft ionization techniques such as Electrospray Ionization (ESI) are typically used. In positive ion mode ESI-MS, the analysis would show a prominent peak corresponding to the cationic portion of the molecule, the Dibehenyldimonium ion ([C₄₆H₉₆N]⁺). The high-resolution mass of this cation can be used to confirm its elemental composition.

Tandem mass spectrometry (MS/MS) can be used to further elucidate the structure. By selecting the parent ion and subjecting it to collision-induced dissociation, characteristic fragment ions would be produced. For the Dibehenyldimonium cation, fragmentation would likely involve the loss of one or both behenyl chains and the methyl groups attached to the nitrogen atom.

Chromatographic Methods for Purity Assessment and Component Separation

Chromatographic techniques are essential for determining the purity of this compound and separating it from any impurities or related substances. High-Performance Liquid Chromatography (HPLC) is the most common method for the analysis of non-volatile, high molecular weight compounds like this.

Given the cationic nature of this compound, several HPLC modes can be employed. Reversed-phase HPLC (RP-HPLC) is a widely used technique. Due to the compound's charge, an ion-pairing agent might be added to the mobile phase to improve peak shape and retention. Alternatively, a column with embedded polar groups or a hydrophilic interaction liquid chromatography (HILIC) column could be used.

Detection can be achieved using a variety of detectors. Since this compound lacks a strong UV chromophore, a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is suitable. Coupling HPLC with mass spectrometry (LC-MS) provides the highest selectivity and sensitivity, allowing for the identification of impurities based on their mass-to-charge ratio.

Table 2: Illustrative HPLC Method for this compound Analysis
ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient70% to 100% B over 15 minutes
Flow Rate1.0 mL/min
DetectorELSD or CAD

Thermal Analysis for Material Characterization

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide valuable information about the material properties of this compound, including its thermal stability and phase transitions.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. For this compound, a TGA thermogram would reveal its decomposition temperature. As a quaternary ammonium salt, it is expected to undergo thermal decomposition at elevated temperatures. The degradation of similar long-chain quaternary ammonium compounds often proceeds via a Hofmann elimination-type reaction, leading to the formation of an alkene and a tertiary amine. The TGA curve would show a significant weight loss at the onset of this decomposition, indicating the upper-temperature limit for its processing and storage.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of transition temperatures such as melting point and glass transition. For a waxy solid-like this compound, the DSC thermogram would likely show an endothermic peak corresponding to its melting point. The temperature and enthalpy of this transition are important parameters for formulation development, particularly in applications where the material is melted and then solidified.

Rheological Characterization of this compound-Containing Systems

The rheological properties of formulations containing this compound, such as hair conditioners and skin creams, are critical to their performance and consumer acceptance. Rheology is the study of the flow and deformation of matter.

Systems containing this compound, typically emulsions or gels, often exhibit non-Newtonian, shear-thinning behavior. This means their viscosity decreases as the applied shear rate increases. This property is desirable in personal care products; for example, a conditioner should be thick in the bottle but spread easily through the hair.

Rotational rheometers are used to measure key rheological parameters. A typical experiment involves measuring the viscosity over a range of shear rates. Other important parameters include the yield stress, which is the minimum stress required to initiate flow, and viscoelastic properties (storage modulus G' and loss modulus G''), which describe the material's solid-like and liquid-like behavior, respectively. The concentration of this compound, along with other ingredients like fatty alcohols and polymers, will significantly influence these rheological properties.

Table 3: Typical Rheological Parameters for a Conditioner Containing this compound
ParameterTypical Value/BehaviorSignificance
Viscosity at Low Shear (e.g., 0.1 s⁻¹)High (e.g., 10,000 - 50,000 mPa·s)Product stability and thickness in packaging
Viscosity at High Shear (e.g., 100 s⁻¹)Low (e.g., 100 - 1000 mPa·s)Ease of spreading and application
Flow BehaviorShear-thinning (Pseudoplastic)Desirable application properties
Yield StressPresentPrevents settling of suspended particles

Surface-Sensitive Analytical Techniques (e.g., for adsorption and interfacial studies)

Surface-sensitive analytical techniques are crucial for understanding how this compound functions as a conditioning agent, which involves its adsorption at interfaces, such as the surface of hair or skin.

X-ray Photoelectron Spectroscopy (XPS)

XPS, also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive technique that provides information about the elemental composition and chemical states of the top few nanometers of a surface. When this compound is applied to a substrate like hair, XPS can be used to detect its presence on the surface.

The analysis would focus on the detection of the nitrogen atom from the quaternary ammonium headgroup. The binding energy of the N 1s core level electron would confirm the presence of the cationic nitrogen. By quantifying the atomic concentration of nitrogen on the treated surface compared to an untreated control, the extent of adsorption can be assessed. XPS can also provide information about the orientation of the molecule on the surface by analyzing the relative intensities of different elemental signals. This technique is invaluable for studying the formation and stability of the conditioning film on hair or skin.

Material Science and Engineering Applications of Dibehenyldimonium Methosulfate

Functional Polymers and Composites Incorporating Dibehenyldimonium Methosulfate Moieties

The integration of quaternary ammonium (B1175870) compounds (QACs) like this compound into polymeric systems is a key strategy for creating functional materials. This incorporation can be achieved through two primary pathways: covalent bonding and non-covalent interaction. researchgate.netmdpi.com In the covalent approach, monomers containing the quaternary ammonium salt are synthesized and subsequently polymerized or copolymerized. mdpi.com An alternative covalent method involves the chemical modification of a pre-existing polymer to introduce the QAC functionality. nih.gov

However, a more common and versatile approach for a molecule like this compound is through non-covalent methods, such as physical adsorption and electrostatic interactions. researchgate.net Due to its permanent positive charge and long hydrophobic tails, it readily forms stable complexes with anionic polymers. mdpi.commdpi.com These interactions result in the formation of polymer-surfactant composites where the this compound is not merely a passive additive but an active functional component, modifying the material's bulk and surface properties. These composites are utilized in a variety of applications, from personal care products to industrial formulations. nih.gov

Role in Rheology Modification and Complex Fluid Systems

This compound plays a significant role in controlling the flow properties (rheology) of complex fluids. The interaction between surfactants and polymers in a solution can lead to substantial changes in viscosity due to the formation of aggregate structures. nih.gov The combination of an ionic surfactant and a polymer can induce chain contraction or expansion, entanglement, and the formation of network structures that dictate the fluid's final rheological profile. mdpi.com

The interaction between the cationic this compound and anionic polymeric rheology modifiers is particularly strong and is governed primarily by electrostatic attraction. mdpi.com When combined in aqueous solutions, the positively charged headgroup of the QAC is drawn to the negatively charged sites on the anionic polymer backbone. mdpi.com This charge neutralization can lead to several outcomes that significantly alter the fluid's rheology.

Key research findings on these interactions include:

Complex Formation: The strong attraction leads to the formation of large polymer-surfactant complexes or associations. mdpi.com

Viscosity Increase: This association can dramatically increase the solution's viscosity and consistency index, leading to a more shear-thinning fluid. mdpi.com

Compatibility Issues: In low-salinity water, the charge neutralization can be so effective that it leads to precipitation of the polymer-surfactant complex. earthdoc.orgearthdoc.org However, increasing the salinity with salts can shield the electrostatic interactions, improving compatibility and transparency. earthdoc.orgearthdoc.org

Dependence on Polymer Structure: The rheological outcome is highly dependent on the specific structure of the anionic polymer. For instance, cationic surfactants may have little effect on the viscosity of partially hydrolyzed polyacrylamides but can significantly alter the viscosity of hydrophobic associating polymers. earthdoc.orgearthdoc.org

Interactive Data Table: Factors Influencing Cationic Surfactant - Anionic Polymer Interactions

Factor Observation Scientific Rationale
Ionic Charge Strong attraction between oppositely charged species (cationic surfactant, anionic polymer). mdpi.com Electrostatic forces drive the formation of polymer-surfactant complexes, neutralizing charge and leading to entanglement. mdpi.com
Salinity Precipitation of complexes in deionized water; improved compatibility in high-salinity water. earthdoc.orgearthdoc.org Salts shield the ionic charges on both the polymer and surfactant, reducing the strong attraction and preventing phase separation. earthdoc.org
Polymer Architecture Viscosity effects vary; significant impact on hydrophobic associating polymers, less on HPAM. earthdoc.org The interaction is influenced by the polymer's side chains and overall structure, affecting how the surfactant associates with it. earthdoc.org
Surfactant Structure Self-assembly of surfactants (e.g., into wormlike micelles) plays a crucial role in performance. earthdoc.org Pre-organized surfactant structures can interact differently with the polymer, leading to synergistic viscosity increases. earthdoc.org

In laundry detergents, a critical function is to prevent soil that has been lifted from a fabric from redepositing back onto the surfaces during the wash cycle. triadachem.comgoogle.com This phenomenon, known as redeposition, leads to the graying and dulling of fabrics over time. google.com Anti-redeposition agents are additives designed to keep soil particles suspended in the wash water. triadachem.comstppgroup.com

This compound can contribute to this effect through its cationic, surface-active properties. The mechanism involves:

Adsorption onto Soil: Many soil particles suspended in wash water carry a negative surface charge. The cationic head of this compound adsorbs onto these particles, neutralizing their charge and potentially imparting a net positive charge.

Adsorption onto Fabric: Similarly, fabrics in water often have a negative surface charge. The cationic surfactant can adsorb onto the fabric surface.

Electrostatic Repulsion: With both the suspended soil particles and the fabric surfaces potentially carrying a net positive charge from the adsorbed surfactant, a state of electrostatic repulsion is created. This repulsion helps to keep the soil suspended in the wash liquor and prevents it from re-adhering to the clothes. stppgroup.com

This function is especially important for modern synthetic fabrics like polyester, where traditional anti-redeposition agents such as carboxymethylcellulose (CMC) have been shown to have limited effectiveness. google.comgoogleapis.com

Advanced Materials for Interfacial Engineering (e.g., coatings, thin-films)

Interfacial engineering involves the manipulation of surface and interface properties to achieve desired material performance. As a cationic surfactant with two long alkyl chains, this compound is inherently surface-active and is a candidate for applications in coatings and thin films. Its molecular structure drives it to accumulate at interfaces, such as air-liquid, liquid-liquid, or solid-liquid boundaries.

When applied to a surface or incorporated into a coating formulation, it can provide several functions:

Surface Modification: It can adsorb onto negatively charged substrates (e.g., glass, silica, certain clays, and textiles), transforming the surface from hydrophilic and negatively charged to hydrophobic and positively charged.

Wetting and Spreading: By reducing the surface tension of a liquid formulation, it can improve the wetting and spreading of a coating over a substrate.

Formation of Ordered Layers: The long, straight behenyl chains can self-assemble into ordered layers or films on a surface, a principle used in creating functional thin films for various applications.

Design of Smart Materials and Responsive Systems Utilizing Quaternary Ammonium Structures

Smart materials, or responsive systems, are designed to undergo significant changes in their properties in response to external stimuli such as pH, temperature, light, or the presence of specific chemicals. researchgate.net Quaternary ammonium compounds are valuable building blocks for such materials due to their ionic nature and capacity for self-assembly.

The structure of this compound offers several features that can be exploited in the design of responsive systems:

Ionic Interactions: The permanent cationic charge can be used to create systems that respond to changes in the ionic strength of the surrounding environment or to the introduction of anionic molecules.

Hydrophobic Assembly: The two long behenyl tails provide strong hydrophobic interactions, driving the molecules to self-assemble into structures like vesicles or lamellar sheets in aqueous solutions. The stability and form of these aggregates can be sensitive to temperature and other formulation components.

Polymer-Surfactant Complexes: As detailed previously, its interaction with polymers is highly dependent on environmental factors like salinity. earthdoc.orgearthdoc.org This dependency can be harnessed to create "switchable" fluids, where viscosity can be tuned by adjusting the ionic strength of the solution.

By incorporating QAC moieties into materials like hydrogels or polymer composites, it is possible to engineer systems that release an active ingredient, change their shape, or alter their surface properties in a controlled manner upon receiving a specific trigger. researchgate.net

Environmental Behavior and Biogeochemical Interactions of Dibehenyldimonium Methosulfate

Environmental Pathways and Distribution in Aquatic and Terrestrial Systems

The primary route for Dibehenyldimonium methosulfate to enter the environment is through the disposal of consumer and industrial products "down-the-drain" into wastewater treatment systems researchgate.net. Due to their chemical properties, these compounds are not expected to volatilize significantly from soil or water researchgate.net.

In wastewater treatment plants, a significant portion of QACs is removed from the aqueous phase through sorption to sludge due to their positive charge and hydrophobicity, which facilitates binding to negatively charged organic matter and mineral surfaces acs.org. Effluent from these plants represents a major pathway for their release into aquatic environments. The application of sewage sludge (biosolids) as agricultural fertilizer is a direct pathway for their introduction into terrestrial systems acs.orgnih.gov.

Once in aquatic systems, this compound is expected to partition strongly to suspended solids and bottom sediments. Monitoring studies of similar QACs have shown their presence in surface waters, sediments, and sludge-amended soils nih.gov. For instance, concentrations of various QACs in surface waters are generally less than 1 μg/L, while in sediment they can be significantly higher, reaching up to 100 mg/kg nih.govnih.gov. In biosolids, concentrations can be as high as 500 mg/kg (dry weight) acs.orgnih.gov.

Table 1: Typical Concentrations of Analogous Quaternary Ammonium (B1175870) Compounds in Environmental Compartments

Environmental CompartmentConcentration RangeKey Findings
Wastewater Effluent10-100 µg/L nih.govA primary source of QACs into surface waters.
Surface Water0.01-1.0 µg/L nih.govnih.govConcentrations are generally low due to dilution and sorption.
SedimentUp to 100 mg/kg nih.govQACs strongly partition to sediments, leading to accumulation.
Biosolids/Sludge10-500 mg/kg (dry weight) acs.orgnih.govnih.govHigh concentrations are found due to strong sorption during wastewater treatment.
Soil (amended with biosolids)Largely unexplored, but presence detected acs.orgnih.govA direct pathway for terrestrial contamination.

Interactions with Environmental Colloids and Nanoparticles

The interaction of this compound with environmental colloids and nanoparticles is primarily driven by electrostatic attraction. Naturally occurring colloids such as clays, silica, and humic substances are typically negatively charged at ambient pH. The cationic headgroup of the this compound molecule will strongly adsorb to these surfaces rice.edu.

This sorption is a combination of electrostatic and hydrophobic interactions acs.org. The initial attraction is electrostatic, but the long behenyl chains can also interact with the non-polar regions of the colloid surface and with each other, potentially forming admicelles on the surface. This process can modify the surface properties of the colloids, for example, by making them more hydrophobic acs.org. This alteration can, in turn, influence the transport and fate of other organic pollutants in the environment acs.org. The strong sorption to suspended particles will limit the concentration of freely dissolved this compound in the water column, thereby reducing its direct bioavailability to pelagic organisms but increasing its concentration in benthic environments.

Degradation Mechanisms and Pathways in Environmental Matrices

The degradation of this compound in the environment is expected to occur primarily through biodegradation. Quaternary ammonium compounds, in general, are known to be biodegradable, although the rate of degradation can be influenced by factors such as the length and number of alkyl chains, temperature, and the microbial community present.

Studies on analogous dialkyl quaternary ammonium salts have indicated that they are readily biodegradable, suggesting that this compound is unlikely to persist in the environment kao.com. The biodegradation of long-chain QACs is initiated by the enzymatic cleavage of the C-N bond or by the oxidation of the alkyl chains. However, under anaerobic conditions, such as those found in deeper sediments or some wastewater treatment processes, the biodegradation of QACs can be significantly slower nih.gov.

Abiotic degradation pathways such as hydrolysis and photolysis are not considered to be significant for this class of compounds under typical environmental conditions.

Table 2: Biodegradability of Analogous Quaternary Ammonium Compounds

Compound ClassBiodegradation PotentialInfluencing Factors
Dialkyl Quaternary Ammonium SaltsReadily Biodegradable kao.comAerobic conditions, microbial population
General QACsBiodegradable nih.govAlkyl chain length, environmental conditions (aerobic vs. anaerobic)

Bioavailability and Environmental Mobility Considerations

The bioavailability of this compound in the environment is expected to be low. Due to its strong tendency to sorb to organic matter, soil, and sediment, the concentration of the freely dissolved form in the water column will be minimal researchgate.net. This sorption significantly reduces its uptake by aquatic organisms. Therefore, this compound is not expected to bioaccumulate in the food chain kao.com.

The environmental mobility of this compound is also considered to be low. Its strong adsorption to soil and sediment particles means that it will not be readily transported through the soil profile into groundwater researchgate.net. In aquatic systems, its mobility will be associated with the transport of suspended solids and sediments to which it is bound.

Table 3: Summary of Environmental Fate Parameters for Analogous Dialkyl Quaternary Ammonium Compounds

ParameterExpected BehaviorRationale
Bioaccumulation PotentialLow kao.comStrong sorption to sediment and sludge limits bioavailability.
Environmental MobilityLow researchgate.netHigh sorption coefficient (Koc) leads to immobility in soil.
PersistenceLow kao.comReadily biodegradable under aerobic conditions.

Future Research Directions and Emerging Paradigms for Dibehenyldimonium Methosulfate

Integration with Novel Material Architectures

While Dibehenyldimonium Methosulfate is a well-established ingredient in the cosmetics and personal care industry, its potential for integration into novel material architectures remains largely unexplored. Current applications primarily leverage its properties as a conditioning and antistatic agent in formulations for hair and skin care. However, its unique chemical structure suggests possibilities for broader applications.

Future research could investigate the incorporation of this compound into advanced materials such as smart textiles or functional coatings. In smart textiles, for instance, its conditioning properties could be utilized to impart a persistent softness or to control the electrostatic properties of the fabric. In the realm of functional coatings, it could potentially be used to modify surface properties, enhancing hydrophobicity or providing a protective, conditioning layer on various substrates. These avenues, however, remain speculative in the absence of dedicated research and development in these areas.

Computational Modeling and Simulation for Predictive Design

A significant opportunity for advancing the application of this compound lies in the use of computational modeling and simulation. Currently, there is a lack of publicly available research focused on the predictive design of this compound using computational tools. This represents a promising frontier for future scientific inquiry.

By employing molecular modeling techniques, researchers could predict the interactions of this compound with other molecules, such as keratin (B1170402) in hair or various polymers in cosmetic formulations. This would enable the in-silico optimization of its performance, leading to the development of more effective and efficient products. Furthermore, computational simulations could be instrumental in designing novel applications by predicting its behavior in different chemical and physical environments, thereby accelerating the discovery of new functionalities.

Advanced Characterization Techniques for In Situ Studies

The application of advanced characterization techniques for in situ studies of this compound is another area ripe for exploration. While general advancements in in situ characterization for materials science are prevalent, their specific application to this compound is not widely documented. 4tu.nlrsc.org Future research endeavors could greatly benefit from the use of such techniques to gain a deeper understanding of its dynamic behavior.

For example, techniques like in situ atomic force microscopy (AFM) could be employed to visualize the deposition and film-forming properties of this compound on surfaces, such as hair fibers or skin, in real-time. In situ Raman spectroscopy could provide valuable insights into the conformational changes of the molecule as it interacts with different substrates or other chemical species within a formulation. These advanced methods would offer a more dynamic and detailed picture of its mechanism of action, moving beyond the traditional static measurements. 4tu.nlrsc.org

Interdisciplinary Research Synergies

The current use of this compound in personal care products is an inherent example of the synergy between colloidal science and polymer chemistry. To unlock its full potential, future research should foster greater collaboration across a wider range of scientific disciplines.

Q & A

Basic Research Questions

Q. What standardized analytical techniques are recommended for characterizing the purity and structural integrity of Dibehenyldimonium methosulfate in academic research?

  • Methodological Answer : Utilize nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, particularly focusing on the quaternary ammonium and methyl sulfate groups. High-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment, using a C18 column and a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min. Differential scanning calorimetry (DSC) can further verify thermal stability .

Q. How does the antistatic efficacy of this compound compare to other quaternary ammonium salts in controlled experimental settings?

  • Methodological Answer : Conduct surface resistivity measurements using ASTM D257 standards. Prepare thin films of polymer matrices (e.g., polyethylene) with 0.5–2.0 wt% additive concentrations. Compare results against benchmarks like Behentrimonium methosulfate. Statistical analysis (ANOVA) should validate significance (p < 0.05). Note that branching in alkyl chains may reduce efficacy due to steric hindrance .

Q. What synthetic routes are documented for this compound, and what are their yield optimization challenges?

  • Methodological Answer : The compound is typically synthesized via alkylation of dimethylbehenylamine with methyl sulfate. Key challenges include controlling exothermic reactions (maintain <50°C) and minimizing hydrolysis of the sulfate ester. Yields can be improved by using anhydrous solvents (e.g., toluene) and inert atmospheres. Post-synthesis purification via recrystallization from ethanol/water mixtures is critical .

Advanced Research Questions

Q. What interdisciplinary approaches are effective for studying the interaction of this compound with biomolecules in hybrid material systems?

  • Methodological Answer : Employ quartz crystal microbalance (QCM-D) to monitor real-time adsorption kinetics on lipid bilayers or protein-coated surfaces. Pair with molecular dynamics simulations (e.g., GROMACS) to model cationic headgroup interactions with phosphate moieties. Validate with Fourier-transform infrared spectroscopy (FTIR) to detect shifts in asymmetric SO₃⁻ stretching (∼1220 cm⁻¹) .

Q. How can researchers resolve contradictions in the ionic behavior of this compound under varying pH and ionic strength conditions?

  • Methodological Answer : Design a factorial experiment varying pH (4–10) and NaCl concentration (0–1.0 M). Use zeta potential measurements to assess colloidal stability. For conflicting data, apply multivariate regression to isolate dominant factors. Contradictions may arise from micelle formation thresholds, which can be confirmed via dynamic light scattering (DLS) .

Q. What computational strategies predict the environmental fate of this compound in aqueous systems, and how can these models be validated experimentally?

  • Methodological Answer : Use EPI Suite’s BIOWIN model to estimate biodegradability. For hydrolysis pathways, apply density functional theory (DFT) at the B3LYP/6-31G* level. Validate with high-resolution mass spectrometry (HRMS) to detect degradation products like dimethylbehenylamine. Field samples should be analyzed via solid-phase extraction (SPE) followed by LC-MS/MS .

Q. What advanced spectroscopic methods are suitable for probing the interfacial alignment of this compound in nanostructured composites?

  • Methodological Answer : Sum-frequency generation (SFG) spectroscopy is ideal for studying orientation at air/water interfaces. For bulk composites, pair grazing-incidence small-angle X-ray scattering (GISAXS) with neutron reflectometry to resolve layer-by-layer organization. Data interpretation requires fitting to asymmetric electron density models .

Methodological Notes

  • Data Contradiction Analysis : Always cross-validate anomalous results using orthogonal techniques (e.g., NMR for structure vs. XRD for crystallinity). For environmental toxicity studies, adhere to OECD Test Guidelines 201 and 202 for algal and Daphnia magna assays .
  • Experimental Design : When comparing antistatic agents, include a negative control (e.g., untreated polymer) and a positive control (e.g., commercial Behentrimonium methosulfate). Replicate experiments at least triplicate to ensure statistical robustness .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.